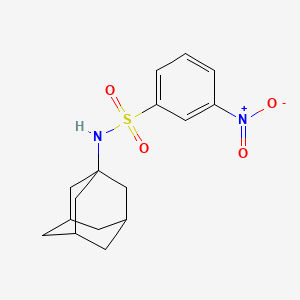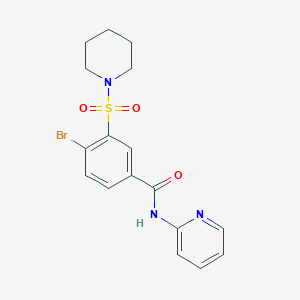
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide, also known as BPIP, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. BPIP is a potent and selective inhibitor of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, learning, and memory.
作用机制
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide acts as a selective inhibitor of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a decrease in the release of neurotransmitters and a decrease in the activity of intracellular signaling pathways.
Biochemical and Physiological Effects:
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the preservation of cognitive function. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to have analgesic effects, reducing pain perception in animal models of pain. In addition, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammation.
实验室实验的优点和局限性
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sigma-1 receptor, making it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide is also relatively easy to synthesize, making it readily available for use in research. However, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has some limitations for use in lab experiments. It has poor solubility in water, making it difficult to administer to animals in vivo. In addition, 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has a short half-life, requiring frequent dosing to maintain its effects.
未来方向
There are several future directions for research on 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide. One area of research is the investigation of the role of the sigma-1 receptor in various physiological processes, including pain perception, learning, and memory. Another area of research is the development of more potent and selective inhibitors of the sigma-1 receptor, which could have potential therapeutic applications in the treatment of neurodegenerative diseases and pain. Finally, the development of novel formulations of 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide with improved solubility and longer half-life could enhance its potential for use in vivo.
合成方法
The synthesis of 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide involves a series of chemical reactions that require expertise in organic chemistry. The first step in the synthesis is the preparation of 4-bromo-3-nitrobenzoic acid, which is then reduced to 4-bromo-3-aminobenzoic acid. The amino group of the 4-bromo-3-aminobenzoic acid is then protected with a tert-butyloxycarbonyl (Boc) group, and the resulting compound is coupled with 2-pyridinecarboxylic acid. The Boc group is then removed, and the resulting compound is treated with piperidine and sulfonyl chloride to yield 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide.
科学研究应用
4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been studied extensively in the field of neuroscience due to its ability to inhibit the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of physiological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular signaling pathways. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-bromo-3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to have analgesic effects in animal models of pain.
属性
IUPAC Name |
4-bromo-3-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c18-14-8-7-13(17(22)20-16-6-2-3-9-19-16)12-15(14)25(23,24)21-10-4-1-5-11-21/h2-3,6-9,12H,1,4-5,10-11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPOEAXDFJSNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(1-piperidinylsulfonyl)-N-(2-pyridinyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)
![8-chloro-N-(1-methylethylidene)-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-amine](/img/structure/B5064105.png)
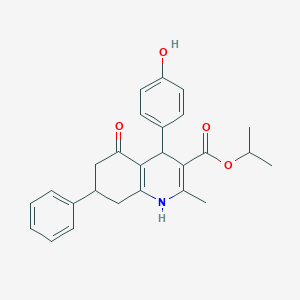
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]propanamide](/img/structure/B5064113.png)
![N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064121.png)
![5-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B5064126.png)
![3-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5064127.png)
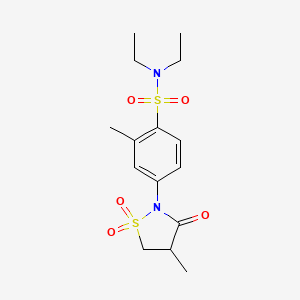
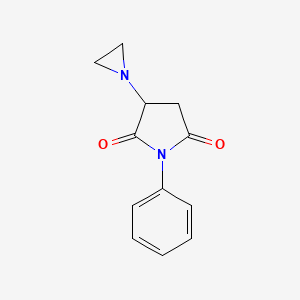
![ethyl 4-(4-methoxybenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B5064143.png)
![5-tert-butyl-1-[(4-nitrophenyl)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5064167.png)
![4-ethyl-6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5064168.png)
